(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide, also known as SU6656, is a potent and selective inhibitor of Src family kinases. Src kinases are a group of non-receptor tyrosine kinases that play a crucial role in signal transduction pathways, cell proliferation, differentiation, and survival. SU6656 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated their utility as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for PDT applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Chemical Reactivity
Sulfonamide derivatives have been utilized in organic synthesis, demonstrating their versatility in chemical reactions. For example, solvent-dependent Baylis–Hillman reactions have been used for the synthesis of novel benzo-δ-sultam and 3-benzyl-3-hydroxy-N-methyloxindole scaffolds, showcasing the reactivity of (E)-N-(2-formylphenyl)-N-methyl-2-phenylethenesulfonamides and highlighting the potential of sulfonamide derivatives in synthetic organic chemistry (Ghandi et al., 2014).
Enzyme Inhibition and Bioactivity Studies
The synthesis and bioactivity studies of new benzenesulfonamide derivatives have demonstrated their potential as enzyme inhibitors, specifically against carbonic anhydrase (CA). Some derivatives showed significant cytotoxic activities and inhibited human cytosolic isoforms hCA I and II, indicating their potential in developing new therapeutic agents with enzyme inhibition capabilities (Gul et al., 2016).
Antimicrobial Activity
Research into new Schiff bases of sulfa drugs and their metal complexes, including those derived from benzenesulfonamide, has shown notable antimicrobial activities against various bacteria and fungi. These compounds, through their structural variations, offer insights into the design of new antimicrobial agents with potential for broad-spectrum applications (Alyar et al., 2018).
Propriétés
IUPAC Name |
(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-23-19(13-17-9-5-6-10-18(17)14-19)15-20-24(21,22)12-11-16-7-3-2-4-8-16/h2-12,20H,13-15H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRGRQVOFDGERR-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.